molecular formula C14H17NO3 B2471205 tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate CAS No. 672301-26-7

tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate

Cat. No.: B2471205
CAS No.: 672301-26-7
M. Wt: 247.294
InChI Key: OVCTXXNAXKQGJA-UHFFFAOYSA-N
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Description

tert-Butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate: is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.28 g/mol It is a derivative of indene, a bicyclic hydrocarbon, and contains a tert-butyl carbamate group

Scientific Research Applications

Chemistry: tert-Butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a building block for the synthesis of bioactive molecules with therapeutic properties .

Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its unique structure allows for the development of materials with specific properties, such as enhanced stability and reactivity .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken while handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate typically involves the reaction of indene derivatives with tert-butyl carbamate. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tert-butyl carbamate group can enhance the compound’s stability and solubility, facilitating its use in various applications .

Comparison with Similar Compounds

Comparison: tert-Butyl (2-oxo-2,3-dihydro-1H-inden-5-yl)carbamate is unique due to its specific substitution pattern on the indene ring. This structural feature can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.

Properties

IUPAC Name

tert-butyl N-(2-oxo-1,3-dihydroinden-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-5-4-9-7-12(16)8-10(9)6-11/h4-6H,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCTXXNAXKQGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CC(=O)C2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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